5-bromoisoquinolin-1-amine hydrochloride
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Overview
Description
5-Bromoisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.5 g/mol
Preparation Methods
The synthesis of 5-bromoisoquinolin-1-amine hydrochloride typically involves the bromination of isoquinoline derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the reaction of 5-bromo-1-chloroisoquinoline with acetamide in the presence of potassium carbonate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-Bromoisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include potassium carbonate, acetamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromoisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromoisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromoisoquinolin-1-amine hydrochloride can be compared with other isoquinoline derivatives, such as:
- 5-Chloroisoquinolin-1-amine
- 5-Fluoroisoquinolin-1-amine
- 5-Iodoisoquinolin-1-amine
These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
2680536-33-6 |
---|---|
Molecular Formula |
C9H8BrClN2 |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
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